3-Methoxybenzylhydrazine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

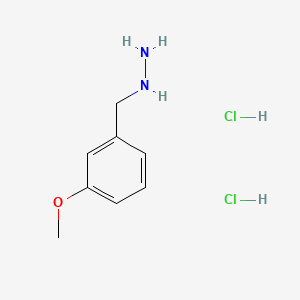

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-methoxyphenyl)methylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-11-8-4-2-3-7(5-8)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNBTWSJOGMIRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941152 | |

| Record name | [(3-Methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194242-26-7, 849021-11-0 | |

| Record name | [(3-Methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxybenzylhydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methoxybenzylhydrazine dihydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Methoxybenzylhydrazine Dihydrochloride

Introduction and Strategic Overview

3-Methoxybenzylhydrazine and its salt forms, particularly the dihydrochloride, represent a class of versatile chemical intermediates pivotal to modern synthetic chemistry. For researchers and professionals in drug development and agrochemical science, a deep, mechanistic understanding of such a building block is not merely academic; it is fundamental to the rational design of novel molecular entities. This guide moves beyond a simple recitation of data, offering a field-proven perspective on the core chemical properties, reactivity, and practical applications of this compound. We will explore the causality behind its synthetic utility, provide self-validating analytical protocols for its characterization, and contextualize its role as a precursor to complex nitrogen-containing heterocyclic systems, which are prominent scaffolds in many biologically active molecules.[1][2]

Core Chemical and Physical Properties

The dihydrochloride salt form of 3-methoxybenzylhydrazine is favored in laboratory and industrial settings. The protonation of the two basic nitrogen atoms enhances the compound's stability and simplifies handling by converting the oily or low-melting free base into a manageable solid.[3] This strategic choice directly impacts storage, weighing, and reaction setup.

A summary of its key quantitative properties is presented below for rapid reference.

| Property | Value | Source |

| IUPAC Name | (3-methoxyphenyl)methylhydrazine;dihydrochloride | N/A |

| Synonyms | 3-Methoxybenzylhydrazine HCl | [4] |

| CAS Number | 37798-15-3 (Monohydrochloride) | N/A |

| Molecular Formula | C₈H₁₄Cl₂N₂O | [5] |

| Molecular Weight | 225.12 g/mol | [5] |

| Physical Form | Solid, typically a pale yellow to light yellow powder | [3] |

| Solubility | Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [3][5] |

| Stability | Hygroscopic; stable under inert atmosphere | [5] |

Synthesis and Purification: A Mechanistic Approach

The reliable synthesis of this compound is crucial for its application. A common and robust method involves the nucleophilic substitution of 3-methoxybenzyl chloride with hydrazine, followed by acidification. The causality behind each step is critical for ensuring high yield and purity.

Experimental Protocol: Synthesis

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, charge an excess of hydrazine hydrate (e.g., 10 equivalents) in a suitable solvent like anhydrous ethanol.[6][7]

-

Expert Insight: The use of a large excess of hydrazine hydrate is a critical process parameter. It serves two purposes: first, it drives the reaction to completion via Le Châtelier's principle, and second, it minimizes the formation of the undesired bis-alkylation product where a single hydrazine molecule reacts with two molecules of the benzyl chloride.

-

-

Substrate Addition: Slowly add a solution of 3-methoxybenzyl chloride in anhydrous ethanol dropwise to the hydrazine mixture at room temperature.[7]

-

Expert Insight: The controlled, dropwise addition is essential to manage the exothermicity of the reaction and prevent side reactions.

-

-

Reaction Progression: After the addition is complete, heat the mixture to reflux (approximately 80-90 °C for ethanol) and maintain for 2-4 hours.[6] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and remove the solvent and excess hydrazine hydrate under reduced pressure.

-

Salt Formation and Purification: Re-dissolve the crude residue in anhydrous ethanol and cool the solution to 0 °C in an ice bath.[7] Slowly add a concentrated solution of hydrochloric acid (e.g., 5 M HCl) until the solution is strongly acidic (pH < 2).[6][7]

-

Expert Insight: This step is the cornerstone of purification. The desired product precipitates as the dihydrochloride salt, while many organic impurities remain in the ethanolic solution. This provides a simple and effective purification method.

-

-

Final Product Collection: Collect the precipitated white or off-white solid by vacuum filtration, wash with a small amount of cold ethanol or diethyl ether to remove residual impurities, and dry under vacuum to yield the final product.[7]

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Core Reactivity: The Hydrazine Functional Group

The synthetic utility of this compound is overwhelmingly dictated by the nucleophilic character of its hydrazine moiety. This functional group is a potent building block for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.

The primary reaction is the condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones.[3] This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism, releasing a molecule of water.

-

Mechanism Rationale: The 3-methoxybenzyl group, while electronically influencing the aromatic ring, primarily acts as a stable scaffold. The core reactivity lies with the terminal -NH₂ group, which acts as the primary nucleophile. The resulting hydrazone C=N double bond can be a stable final linkage or, more often, a reactive intermediate for subsequent cyclization reactions to form heterocycles like pyrazoles or indazoles.[3]

Visualization: Hydrazone Formation

Caption: Core reactivity pathway: Condensation to form a hydrazone.

Analytical Protocols for Structural Verification and Quality Control

Rigorous analytical characterization is a self-validating system that ensures the identity, structure, and purity of the synthesized material. A multi-technique approach is mandatory for regulatory and research compliance.

Experimental Protocols: Characterization

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the compound is a salt). Add a small amount of TMS as an internal standard if required.

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals:

-

Aromatic Protons: Multiplets in the range of δ 6.8-7.4 ppm.

-

Benzyl Protons (-CH₂-): A singlet around δ 4.0-4.5 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.[8]

-

Hydrazine Protons (-NH-NH₂): Broad, exchangeable signals, often in the δ 5-10 ppm range, which will disappear upon addition of a drop of D₂O.

-

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Peaks:

-

N-H Stretch: Broad absorptions in the 3100-3400 cm⁻¹ range.

-

C-H Stretch (Aromatic/Aliphatic): Peaks just above and below 3000 cm⁻¹, respectively.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹.[8]

-

-

-

High-Performance Liquid Chromatography (HPLC) for Purity:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). For example, start at 5% B, ramp to 95% B over 15 minutes.

-

Detection: Monitor at 254 nm and 280 nm.

-

Analysis: Purity is determined by the area percentage of the main peak.

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Analysis: The primary peak of interest will be the molecular ion of the free base [M+H]⁺, as the dihydrochloride will dissociate. For C₈H₁₂N₂O, the expected m/z would be approximately 153.10.[6]

-

Visualization: Analytical Workflow

Caption: A multi-technique workflow for compound verification.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified as a hazardous substance.

-

Hazards: Causes skin and serious eye irritation.[4][9][10] May cause respiratory irritation.[9][10] It is also harmful if swallowed.[4][11]

-

Handling Precautions:

-

Storage Conditions:

Conclusion

This compound is more than a mere collection of chemical properties; it is a strategic tool for molecular construction. Its value is derived from the predictable reactivity of its hydrazine group, the stability afforded by its dihydrochloride salt form, and the electronic influence of its methoxybenzyl scaffold. By understanding the causality behind its synthesis, reactivity, and analytical characterization, researchers can leverage this intermediate with precision, accelerating the discovery and development of novel chemical entities in the pharmaceutical and agrochemical fields.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE | 2011-48-5 [chemicalbook.com]

- 6. (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. asianpubs.org [asianpubs.org]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

3-Methoxybenzylhydrazine dihydrochloride CAS number 849021-11-0

An In-Depth Technical Guide to 3-Methoxybenzylhydrazine Dihydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound (CAS No. 849021-11-0). It delves into the compound's chemical properties, a representative synthesis protocol, core reactivity, and essential handling procedures, providing the foundational knowledge required for its effective application in a laboratory setting.

Core Compound Characteristics

This compound is a substituted hydrazine derivative valued as a versatile building block in organic synthesis.[1] Its structure, featuring a reactive hydrazine moiety and a methoxy-substituted benzyl group, makes it a key intermediate, particularly in the construction of nitrogen-containing heterocyclic compounds.[1][2] These heterocyclic scaffolds are prevalent in many biologically active molecules, positioning this compound as a valuable precursor in pharmaceutical and agrochemical research.[1][3] The dihydrochloride salt form enhances the compound's stability and simplifies handling compared to its free base.[2]

Physical and Chemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 849021-11-0 | [4][5] |

| Molecular Formula | C₈H₁₄Cl₂N₂O | [4][5] |

| Molecular Weight | 225.11 g/mol | [4] |

| Synonyms | 3-(Hydrazinomethyl)anisole dihydrochloride | [4] |

| 1-(3-methoxybenzyl)hydrazine dihydrochloride | [5] | |

| Appearance | Typically a solid powder | [2] |

| Solubility | Slight solubility in DMSO and Methanol | [2] |

Synthesis Pathway and Experimental Protocol

The synthesis of substituted benzylhydrazines is a well-established process in organic chemistry.[6] A common and reliable method involves the nucleophilic substitution of a benzyl halide with hydrazine, followed by acidification to form the stable hydrochloride salt.[7][8] This approach ensures high purity and reasonable yields, making it suitable for both laboratory-scale and larger-scale production.[6]

Workflow for Synthesis

The diagram below illustrates a typical synthetic route from 3-methoxybenzyl chloride.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 849021-11-0 | 4739-5-X0 | MDL MFCD06245507 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. (3-Methoxybenzyl)hydrazine dihydrochloride | 849021-11-0 [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE | 2011-48-5 [chemicalbook.com]

- 8. (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to 3-Methoxybenzylhydrazine Dihydrochloride: Properties, Synthesis, and Applications

Introduction

3-Methoxybenzylhydrazine dihydrochloride is a substituted hydrazine derivative of significant interest to researchers in medicinal chemistry and process development. As a versatile synthetic building block, its primary value lies in the reactive hydrazine moiety, which serves as a robust nucleophile for the construction of a wide array of carbon-nitrogen bonds. This reactivity is fundamental to the synthesis of diverse heterocyclic scaffolds, many of which form the core of pharmacologically active molecules.[1] Hydrazine derivatives have been integral to the development of therapeutics ranging from antituberculosis agents to antidepressants.[1]

This guide provides an in-depth examination of this compound, covering its core physicochemical properties, a detailed synthetic protocol with mechanistic insights, and its principal applications in drug discovery. The content is tailored for researchers, scientists, and drug development professionals who require a comprehensive understanding of this reagent to leverage its full synthetic potential.

Physicochemical Properties and Structure

The dihydrochloride salt form of 3-Methoxybenzylhydrazine enhances its stability, shelf-life, and handling characteristics compared to the free base, making it a more reliable reagent for laboratory use. Its key properties are summarized below.

Core Compound Data

| Property | Value | Source(s) |

| IUPAC Name | [(3-methoxyphenyl)methyl]hydrazine;dihydrochloride | [2] |

| Synonyms | (3-Methoxybenzyl)hydrazine dihydrochloride | |

| CAS Number | 849021-11-0 | |

| Molecular Formula | C₈H₁₄Cl₂N₂O | [3] |

| Molecular Weight | 225.12 g/mol | |

| Appearance | Solid / Powder | [4] |

| Canonical SMILES | COC1=CC=CC(=C1)CNN.Cl.Cl | [2] |

| InChIKey | UPLGQRHDYAHDRC-UHFFFAOYSA-N (Parent) | [2] |

Chemical Structure

The structure consists of a methoxy-substituted benzyl group attached to a hydrazine functional group, presented as its dihydrochloride salt.

Caption: Chemical structure of this compound.

Synthesis and Mechanism

The synthesis of substituted benzylhydrazines is a well-established process in organic chemistry. A common and reliable method involves the nucleophilic substitution of a benzyl halide with hydrazine, followed by acidification to precipitate the stable dihydrochloride salt.[5]

Synthetic Pathway Rationale

The reaction of 3-methoxybenzyl chloride with hydrazine hydrate is the cornerstone of the synthesis.[5] This process leverages the high nucleophilicity of the hydrazine molecule.

-

Causality of Reagent Choice : Hydrazine hydrate is used in significant excess. This is a critical experimental choice designed to maximize the formation of the desired monosubstituted product. A lower molar ratio could lead to a competing reaction where a second molecule of 3-methoxybenzyl chloride reacts with the newly formed product, yielding an undesired N,N'-bis(3-methoxybenzyl)hydrazine byproduct.

-

Role of Acidification : The free base of the hydrazine is often an oil or a less stable solid. Converting it to the dihydrochloride salt serves two primary purposes: it facilitates purification through precipitation and significantly improves the compound's stability and ease of handling for long-term storage and subsequent use.[5][6]

General Experimental Protocol

The following protocol is a representative procedure adapted from established methods for similar compounds.[7][8]

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (e.g., 10 equivalents) and a suitable solvent such as anhydrous ethanol.

-

Substrate Addition : Slowly add a solution of 3-methoxybenzyl chloride (1 equivalent) in anhydrous ethanol dropwise to the stirred hydrazine solution at room temperature. The slow addition helps to control any exotherm and maintain reaction homogeneity.

-

Reaction Progression : Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting benzyl chloride.

-

Workup : After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent and excess hydrazine hydrate.

-

Salt Formation : Redissolve the crude residue in a minimal amount of anhydrous ethanol or dioxane. Cool the solution to 0°C in an ice bath.

-

Precipitation : Slowly add a solution of concentrated hydrochloric acid or HCl in an organic solvent (e.g., 4.0M HCl in dioxane) dropwise until the pH is strongly acidic (pH < 2). Continue stirring in the ice bath for 30 minutes to an hour.

-

Isolation : A solid precipitate of this compound will form. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol or diethyl ether to remove soluble impurities, and dry under vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Core Applications in Research and Development

The primary utility of this compound is its function as a precursor for forming hydrazones, which are key intermediates in the synthesis of nitrogen-containing heterocycles.[6]

Hydrazone Formation for Heterocyclic Synthesis

The reaction between the hydrazine moiety and a carbonyl compound (an aldehyde or ketone) results in the formation of a hydrazone via a condensation reaction. This reaction is highly reliable and serves as the entry point for constructing various five- and six-membered heterocyclic rings that are prevalent in pharmaceuticals.[6]

-

Mechanism Insight : The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine. The subsequent dehydration step drives the reaction to completion.

-

Synthetic Value : The resulting hydrazones can be cyclized under various conditions to yield valuable scaffolds such as pyrazoles, indazoles, and pyridazines, which are core structures in many anti-inflammatory, anti-cancer, and anti-viral agents.

General Protocol for Hydrazone Formation

-

Reagent Preparation : Dissolve this compound (1 equivalent) in a suitable solvent like ethanol or methanol. A mild base (e.g., sodium acetate or triethylamine) may be added to neutralize the HCl salt and free the hydrazine base in situ.

-

Carbonyl Addition : Add the desired aldehyde or ketone (1 equivalent) to the solution.

-

Catalysis : Add a catalytic amount of a protic acid, such as acetic acid, to facilitate the reaction.

-

Reaction : Stir the mixture at room temperature or with gentle heating. The reaction is often complete within a few hours, and its progress can be monitored by TLC or LC-MS.

-

Isolation : The product hydrazone may precipitate directly from the reaction mixture upon cooling or can be isolated after solvent removal and purification by recrystallization or column chromatography.

Logical Flow in Drug Discovery

Caption: Logical workflow from building block to a potential therapeutic agent.

Safety, Handling, and Storage

As with all hydrazine derivatives, proper safety precautions are essential when handling this compound.

GHS Hazard Classification

Users must consult the full Safety Data Sheet (SDS) before use.[4][9][10]

| Pictogram | Signal Word | Hazard Statements |

| GHS07: Exclamation Mark | Warning | H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9][10]

-

Personal Protection : Wear standard personal protective equipment, including a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[10]

-

Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[11][12]

First Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][9]

-

Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4]

-

Eye Contact : Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][9]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Conclusion

This compound is a high-value synthetic intermediate for the pharmaceutical and agrochemical research sectors. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its utility in forming hydrazone precursors for heterocyclic synthesis make it an indispensable tool for medicinal chemists. By understanding its reactivity and adhering to strict safety protocols, researchers can effectively utilize this compound to construct novel molecular entities for drug discovery and development programs.

References

- 1. calcasolutions.com [calcasolutions.com]

- 2. Page loading... [guidechem.com]

- 3. 1803608-28-7|(3-Methoxyphenyl)hydrazine dihydrochloride|BLD Pharm [bldpharm.com]

- 4. aksci.com [aksci.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE | 2011-48-5 [chemicalbook.com]

- 8. (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

- 11. (3-Methoxyphenyl)hydrazine hydrochloride | 39232-91-2 [sigmaaldrich.com]

- 12. chemscene.com [chemscene.com]

3-Methoxybenzylhydrazine dihydrochloride solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 3-Methoxybenzylhydrazine Dihydrochloride

Introduction: The Critical Role of Solubility Data

This compound is a key chemical intermediate utilized in the synthesis of diverse molecular scaffolds, particularly within pharmaceutical and agrochemical research. As a dihydrochloride salt, its physical properties are dominated by its ionic character, making its solubility profile a critical parameter for successful process development, reaction optimization, and formulation. Understanding the solubility of this compound in various organic solvents is not merely an academic exercise; it is a fundamental requirement for controlling reaction kinetics, managing purification strategies (such as crystallization), and ensuring the homogeneity of reaction mixtures.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the expected solubility behavior of this compound. Due to the scarcity of published quantitative data for this specific molecule, we will first deduce its likely solubility profile based on first principles of physical chemistry and data from close structural analogues. Subsequently, this guide will provide a robust, self-validating experimental protocol for researchers to determine precise solubility values in their laboratories, ensuring data integrity and reproducibility.

Physicochemical Characterization and Solubility Predictions

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." To predict the behavior of this compound, we must first analyze its molecular structure and resulting physicochemical properties.

The molecule consists of a moderately non-polar methoxybenzyl group and a highly polar hydrazine dihydrochloride moiety. The hydrazine portion of the molecule is protonated twice, forming an ionic salt, hydrazinium dichloride. This salt form dramatically increases the compound's polarity compared to its free base.[1] Consequently, the molecule's overall character is that of a polar, ionic organic salt.

Key deductions based on structure:

-

High Polarity: The dihydrochloride salt structure confers significant ionic character. This suggests that the compound will behave more like an inorganic salt (e.g., ammonium chloride) than a typical neutral organic molecule.[2]

-

Hydrogen Bonding: The hydrazinium moiety has multiple N-H protons, making it a strong hydrogen bond donor. Solvents that are effective hydrogen bond acceptors will be more likely to solvate the molecule.

-

Expected Solubility Profile:

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Very low to negligible solubility is expected. The large energy penalty required to break the strong ionic lattice of the salt will not be compensated by the weak van der Waals interactions with these solvents.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, THF): Low solubility is anticipated. While these solvents have dipoles that can interact with the salt, they are generally poor hydrogen bond donors and may not effectively solvate both the cationic hydrazinium center and the chloride anions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate, but limited, solubility is expected. These solvents can act as hydrogen bond donors and acceptors, making them the most likely candidates among common organic solvents for dissolving the compound. However, their polarity is still significantly lower than water.

-

Highly Polar Solvents (e.g., DMSO, DMF): These are often good solvents for polar salts. Data for the structural isomer, (4-methoxybenzyl)hydrazine dihydrochloride, indicates it is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1][3] This serves as the strongest available evidence to predict a similar, limited solubility for the 3-methoxy isomer in these solvents.

-

Quantitative Solubility Data

As of this writing, specific quantitative solubility data for this compound is not widely available in peer-reviewed literature or standard chemical databases. Therefore, experimental determination is required. The following table is provided as a template for researchers to populate with their own findings, which is essential for building a robust, in-house data repository for process modeling and development.

| Solvent | Solvent Type | Polarity Index (Reichardt) | Temperature (°C) | Measured Solubility (mg/mL) |

| Methanol | Polar Protic | 0.762 | ||

| Ethanol | Polar Protic | 0.654 | ||

| Isopropanol | Polar Protic | 0.546 | ||

| Acetonitrile | Polar Aprotic | 0.460 | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | ||

| Acetone | Polar Aprotic | 0.355 | ||

| Dichloromethane (DCM) | Polar Aprotic | 0.309 | ||

| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | ||

| Toluene | Non-Polar | 0.099 | ||

| n-Hexane | Non-Polar | 0.009 |

Authoritative Experimental Protocol for Solubility Determination

To ensure the generation of high-quality, reliable data, the following protocol, based on the well-established "shake-flask" equilibrium solubility method, is recommended.[4][5] This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

4.1 Objective To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

4.2 Materials and Equipment

-

This compound (analytical grade)

-

Selected Organic Solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge with temperature control

-

Syringe filters (0.22 µm, chemically compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analysis instrument.

4.3 Step-by-Step Methodology

Step 1: Preparation

-

Accurately weigh an excess amount of this compound into a glass vial.

-

Causality: An excess of solid is essential to ensure that a saturated solution is formed and that equilibrium can be established between the dissolved and undissolved states.[4] A good starting point is to add approximately 20-50 mg of solid to 2 mL of solvent.

-

-

Precisely add a known volume of the selected solvent to the vial. Record the exact volume.

Step 2: Equilibration

-

Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period.

-

Causality: Continuous agitation ensures intimate contact between the solid and the solvent, accelerating the dissolution process. A minimum of 24 hours is recommended to start, but the true time to reach equilibrium should be determined.

-

-

To ensure equilibrium is reached (Self-Validation): Collect samples at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration of consecutive samples does not change significantly (e.g., <5% difference).

Step 3: Sample Processing

-

Once equilibrium is achieved, remove the vials from the shaker. Allow the solid to settle for a short period (~30 minutes) within the temperature-controlled environment.

-

Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

-

Causality: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. The filter must be chemically resistant to the solvent.

-

Step 4: Analysis

-

Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the original solubility in mg/mL, accounting for all dilution factors.

-

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

-

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the solubility determination protocol, providing a clear visual guide for laboratory execution.

Caption: Workflow for Equilibrium Solubility Determination.

Safety and Handling Considerations

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

Hazards: This compound and its analogues are classified as irritants. They may cause skin irritation, serious eye irritation, and respiratory irritation.[6][7] All hydrazine derivatives should be handled with care due to the known toxicity of the parent compound, hydrazine.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

-

Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a highly polar, ionic salt. Based on fundamental chemical principles and data from close structural analogues, it is predicted to have very low solubility in non-polar organic solvents and limited solubility in polar organic solvents, with polar protic solvents like methanol and highly polar aprotic solvents like DMSO being the most promising candidates. Given the lack of published quantitative data, the robust "shake-flask" protocol detailed in this guide provides researchers with a reliable framework to generate the high-quality, reproducible solubility data necessary for advancing their research and development objectives. Rigorous experimental determination remains the cornerstone of process safety, efficiency, and success.

References

- 1. nbinno.com [nbinno.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE | 2011-48-5 [chemicalbook.com]

- 4. who.int [who.int]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. aksci.com [aksci.com]

- 7. angenechemical.com [angenechemical.com]

- 8. Hydrazine - Wikipedia [en.wikipedia.org]

- 9. fishersci.com [fishersci.com]

A Predictive Spectroscopic Guide to 3-Methoxybenzylhydrazine Dihydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzylhydrazine dihydrochloride is a substituted benzylhydrazine derivative of interest in synthetic and medicinal chemistry. As a hydrazine salt, it serves as a versatile building block for the synthesis of various heterocyclic compounds, such as pyrazoles and indazoles, which are prevalent scaffolds in pharmacologically active molecules. The presence of the methoxy group on the benzyl ring provides a handle for modulating electronic properties and metabolic stability.

Accurate spectroscopic characterization is fundamental to confirming the identity and purity of such chemical entities. This guide offers a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound. The causality behind the predicted spectral features is explained, providing a robust framework for researchers to interpret their own experimental data should they synthesize this compound.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms of this compound are numbered as shown in the diagram below.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopic Analysis (Predicted)

The proton NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic, benzylic, methoxy, and hydrazinium protons. The dihydrochloride nature of the salt will significantly impact the chemical shifts of the protons on the nitrogen atoms due to their protonation and the resulting positive charges.

Causality of Predicted Chemical Shifts:

-

Hydrazinium Protons (N8-H, N9-H₃⁺): In the dihydrochloride salt, both nitrogen atoms are protonated, forming a hydrazinium dication. These protons will be significantly deshielded due to the positive charges on the nitrogen atoms and will likely appear as broad signals far downfield. Their chemical shift is highly dependent on the solvent, concentration, and temperature due to proton exchange. In a non-exchanging solvent like DMSO-d₆, they might be observable as distinct broad singlets.

-

Aromatic Protons (H2, H4, H5, H6): The aromatic protons will exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The methoxy group at C3 is an electron-donating group, which will cause a slight upfield shift for the ortho (H2, H4) and para (H6) protons relative to unsubstituted benzene. The electron-withdrawing effect of the protonated benzylhydrazinium group will have a deshielding effect.

-

Benzylic Protons (H7): The methylene protons (C7-H₂) are adjacent to both the aromatic ring and the positively charged nitrogen atom (N8). This proximity to the electron-withdrawing hydrazinium group will cause a significant downfield shift compared to a neutral benzyl group. They will likely appear as a singlet, as there are no adjacent protons to couple with.

-

Methoxy Protons (H10): The three protons of the methoxy group (C10-H₃) are expected to appear as a sharp singlet in the typical region for methoxy groups.

Predicted ¹H NMR Data:

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| N8-H , N9-H ₃⁺ | 9.0 - 11.0 | Broad Singlet(s) | Highly solvent and concentration dependent. May exchange with D₂O. |

| H -5 | ~7.30 | Triplet | |

| H -2, H -4, H -6 | 6.80 - 7.10 | Multiplet | Complex pattern due to meta and ortho couplings. |

| C7-H ₂ | ~4.55 | Singlet | Deshielded by the adjacent N8⁺. Based on data for 3-methoxybenzyl chloride[1]. |

| C10-H ₃ | ~3.75 | Singlet | Typical chemical shift for an aryl methoxy group[1]. |

¹³C NMR Spectroscopic Analysis (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the substitution pattern on the aromatic ring and the presence of the protonated hydrazine group.

Causality of Predicted Chemical Shifts:

-

Aromatic Carbons (C1-C6): The carbon atoms of the benzene ring will resonate in the typical aromatic region (110-160 ppm). C3, being attached to the electron-donating oxygen of the methoxy group, will be the most deshielded. The quaternary carbon C1, attached to the benzylhydrazinium group, will also be significantly deshielded. The other aromatic carbons will have chemical shifts influenced by the combined electronic effects of the two substituents.

-

Benzylic Carbon (C7): The benzylic carbon will be deshielded due to its attachment to the positively charged nitrogen atom.

-

Methoxy Carbon (C10): The methoxy carbon will appear at a characteristic upfield position.

Predicted ¹³C NMR Data:

| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |

| C3 | ~160 | Attached to the electronegative oxygen atom. |

| C1 | ~138 | Quaternary carbon attached to the benzyl group. |

| C5 | ~130 | |

| C2, C4, C6 | 114 - 122 | |

| C10 | ~55 | Typical for a methoxy group carbon. |

| C7 | ~46 | Influenced by the adjacent N8⁺. |

Infrared (IR) Spectroscopic Analysis (Predicted)

The IR spectrum of this compound will be characterized by the vibrational modes of the hydrazinium ion, the substituted benzene ring, and the methoxy group.

Causality of Predicted IR Bands:

-

N-H Vibrations: The most prominent features will be the stretching and bending vibrations of the N-H bonds in the -NH₂⁺- and -NH₃⁺ groups. The N-H stretching vibrations will appear as a broad and strong absorption band in the high-frequency region (typically 2500-3200 cm⁻¹). The N-H bending (scissoring) vibrations will be observed in the 1500-1600 cm⁻¹ region.

-

C-H Vibrations: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene (CH₂) and methyl (CH₃) groups will be observed just below 3000 cm⁻¹.

-

C=C Vibrations: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

-

C-O Vibrations: The C-O stretching of the aryl ether (methoxy group) will result in a strong band, typically around 1250 cm⁻¹ (asymmetric stretch) and a weaker one around 1040 cm⁻¹ (symmetric stretch).

Predicted IR Data:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazinium) | 2500 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| N-H Bend (Hydrazinium) | 1500 - 1600 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong (multiple bands) |

| Asymmetric C-O-C Stretch | ~1250 | Strong |

| Symmetric C-O-C Stretch | ~1040 | Medium |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong |

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following experimental procedures are recommended:

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Given the salt nature of the compound, DMSO-d₆ is a good first choice as it is a polar aprotic solvent that will likely dissolve the sample and will not exchange with the N-H protons, allowing for their observation.[2][3] Other potential solvents include D₂O or CD₃OD, but be aware that the N-H protons will exchange with deuterium and become invisible in the ¹H NMR spectrum.

-

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) should be used to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Consider performing 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the unambiguous assignment of all proton and carbon signals.

-

Caption: Recommended workflow for NMR analysis.

IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples with minimal preparation.[4]

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually collected in the range of 4000-400 cm⁻¹.

-

Caption: Recommended workflow for ATR-FTIR analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted ¹H NMR, ¹³C NMR, and IR data, along with the rationale behind them, offer a valuable resource for researchers working with this compound. By understanding the expected spectral characteristics, scientists can more confidently verify the successful synthesis and purity of their material. The provided experimental protocols outline best practices for acquiring high-quality data. It is hoped that this guide will facilitate the research and development efforts of those in the chemical and pharmaceutical sciences.

References

(3-methoxyphenyl)methylhydrazine;dihydrochloride IUPAC name

An In-depth Technical Guide to (3-methoxyphenyl)hydrazine Hydrochloride: Properties, Synthesis, and Applications

Introduction

(3-methoxyphenyl)hydrazine hydrochloride, identified by the IUPAC name (3-methoxyphenyl)hydrazine;hydrochloride and CAS Number 39232-91-2, is a significant chemical intermediate in the fields of organic synthesis and pharmaceutical development.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in research, and essential safety and handling procedures. It is designed for researchers, chemists, and professionals in drug development who utilize substituted hydrazines as versatile building blocks for complex molecular architectures.

It is important to note that while this compound is sometimes colloquially referenced with variations in its name, the scientifically recognized and commercially available form is the monohydrochloride salt of (3-methoxyphenyl)hydrazine. The structure does not contain an additional methyl group on the hydrazine moiety, and it forms a stable salt with a single equivalent of hydrochloric acid.

Physicochemical Properties and Structure

(3-methoxyphenyl)hydrazine hydrochloride is an organic salt that typically appears as a solid powder.[2] Its structure consists of a phenylhydrazine core substituted with a methoxy group at the meta-position of the benzene ring. This substitution pattern critically influences its reactivity and utility in synthetic chemistry.

Caption: Chemical structure of (3-methoxyphenyl)hydrazine hydrochloride.

Table 1: Core Physicochemical Data

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | (3-methoxyphenyl)hydrazine;hydrochloride | [1] |

| CAS Number | 39232-91-2 | [1][3][4] |

| Molecular Formula | C₇H₁₁ClN₂O | [1][3][4] |

| Molecular Weight | 174.63 g/mol | [1][2][3][4] |

| Appearance | Solid; may appear as a purple or pink powder | [2][5] |

| Melting Point | 140-142 °C | [2] |

| Boiling Point | 275.3 °C at 760 mmHg | [2] |

| Storage Conditions | Store at 4°C or in a cool, dry, well-ventilated place under an inert atmosphere |[6][7] |

Synthesis Protocol

The most common and efficient synthesis of (3-methoxyphenyl)hydrazine hydrochloride involves the diazotization of 3-methoxyaniline, followed by the reduction of the resulting diazonium salt.[5][8] This standard method is reliable and scalable for laboratory purposes.

Principle of Synthesis

The synthesis is a two-step process. First, the primary aromatic amine (3-methoxyaniline) is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid. The reaction is conducted at low temperatures (0–5 °C) to prevent the highly unstable diazonium salt from decomposing. In the second step, the diazonium salt is reduced to the target hydrazine hydrochloride using a mild reducing agent, typically stannous chloride (SnCl₂) in concentrated hydrochloric acid.[5][8]

Caption: Workflow for the synthesis of (3-methoxyphenyl)hydrazine hydrochloride.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety measures.

-

Diazotization:

-

In a flask equipped with a stirrer, add 3-methoxyaniline (0.41 mol) to a mixture of concentrated hydrochloric acid and water.[8]

-

Cool the stirred solution to a temperature between -5 °C and 0 °C using an ice-salt bath. Maintaining this low temperature is critical for the stability of the diazonium intermediate.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (0.41 mol) dropwise to the aniline solution, ensuring the temperature does not rise above 0 °C.[8]

-

After the addition is complete, continue stirring the mixture at 0 °C for approximately 1 hour to ensure the reaction goes to completion.[8]

-

-

Reduction and Isolation:

-

In a separate, larger vessel, prepare a chilled solution of stannous chloride dihydrate (SnCl₂·2H₂O, 0.44 mol) in concentrated hydrochloric acid.[8]

-

Slowly add the cold diazonium salt solution from Step 1 to the stirred stannous chloride solution. A precipitate of the hydrazine hydrochloride salt will begin to form.[5][9]

-

Once the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature over several hours or overnight.[8]

-

Wash the filter cake sequentially with cold water, ethanol, and diethyl ether to remove residual acids and organic impurities.[5]

-

Dry the resulting solid product under vacuum to yield (3-methoxyphenyl)hydrazine hydrochloride.

-

Applications in Research and Drug Development

(3-methoxyphenyl)hydrazine hydrochloride serves as a cornerstone reagent for the synthesis of a wide array of heterocyclic compounds, which are prevalent in medicinal chemistry.

-

Precursor for Indole Synthesis: Phenylhydrazines are the classic starting materials for the Fischer indole synthesis, a powerful reaction for creating the indole nucleus. The indole scaffold is a privileged structure found in numerous pharmaceuticals, including anti-inflammatory drugs, serotonin agonists, and anti-cancer agents.

-

Building Block for Bioactive Molecules: The hydrazine and hydrazone moieties are recognized pharmacophores that can impart a range of biological activities.[10] Derivatives of (3-methoxyphenyl)hydrazine can be used to synthesize compounds with potential antimicrobial, anti-inflammatory, analgesic, and antiviral properties.[10]

-

Intermediate in Complex Synthesis: Beyond indoles, this reagent is used to construct other heterocyclic systems like pyrazoles and triazoles, which are also important in drug discovery.[10] Its functional groups—the hydrazine and the methoxy-substituted phenyl ring—offer multiple points for chemical modification, allowing medicinal chemists to build molecular diversity and optimize drug candidates. It has been noted as a key raw material for synthesizing compounds like melatonin, which regulates sleep-wake cycles.[9]

Safety, Handling, and Storage

(3-methoxyphenyl)hydrazine hydrochloride is a hazardous chemical and must be handled with appropriate precautions. The following tables summarize its GHS classification and recommended safety procedures.

Table 2: GHS Hazard Information

| GHS Classification | Hazard Statement | Code | Reference(s) |

|---|---|---|---|

| Acute Toxicity, Oral | Harmful if swallowed | H302 | [1][3][11] |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [1][3][11] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [1][3][11] |

| STOT, Single Exposure | May cause respiratory irritation | H335 |[1] |

Table 3: Recommended Handling and First Aid Procedures | Aspect | Recommendation | Reference(s) | | :--- | :--- | :--- | | Engineering Controls | Work in a well-ventilated area, preferably under a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |[3][6] | | Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. |[3][7][11] | | Handling Precautions | Avoid breathing dust.[3][11] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[3][7][11] | | Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][6][7][11] Store under an inert gas, as the compound can be air-sensitive and hygroscopic.[6] | | First Aid: Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |[3][11][12] | | First Aid: Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice. |[3][7][11][12] | | First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention. |[3][7][12] | | First Aid: Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor if you feel unwell. |[3][7][11] | | Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. |[3][11] |

Conclusion

(3-methoxyphenyl)hydrazine hydrochloride is a valuable and versatile reagent in synthetic chemistry. Its well-defined properties and established synthesis routes make it a reliable building block for researchers in academia and industry. A thorough understanding of its reactivity, coupled with strict adherence to safety and handling protocols, is essential for leveraging its full potential in the discovery and development of novel chemical entities and pharmaceuticals.

References

- 1. 3-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. Buy 3-Methoxyphenylhydrazine hydrochloride | 39232-91-2 [smolecule.com]

- 5. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. prepchem.com [prepchem.com]

- 9. Page loading... [guidechem.com]

- 10. mdpi.com [mdpi.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. aksci.com [aksci.com]

A Comprehensive Guide to the Safe Storage and Handling of 3-Methoxybenzylhydrazine Dihydrochloride

This guide provides an in-depth technical overview for the safe storage and handling of 3-Methoxybenzylhydrazine dihydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-proven insights to ensure the integrity of the compound and the safety of laboratory personnel.

Introduction: Understanding this compound

This compound is a substituted hydrazine derivative that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility lies in the reactivity of the hydrazine moiety, which readily participates in the formation of hydrazones and subsequent cyclization reactions to create diverse heterocyclic scaffolds. The dihydrochloride salt form of this compound enhances its stability and simplifies handling compared to the free base.[1] A thorough understanding of its properties and associated hazards is paramount for its safe and effective use in a research and development setting.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is the foundation of its safe handling. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁ClN₂O (hydrochloride) / C₇H₁₂Cl₂N₂O (dihydrochloride) | [2] |

| Molecular Weight | 188.66 g/mol (hydrochloride) / 225.12 g/mol (dihydrochloride) | |

| Appearance | Pale yellow to light yellow solid powder | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1][3] |

| Stability | The dihydrochloride salt form enhances stability.[1] Hygroscopic.[3] | |

| CAS Number | 179108-95-3 (hydrochloride) / 849021-11-0 (dihydrochloride) | [4] |

Hazard Identification and Safety Precautions

This compound, like many hydrazine derivatives, is a hazardous substance that requires careful handling to avoid adverse health effects.[5]

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][6]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4][6]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4][6]

Precautionary Statements:

It is crucial to adhere to the following precautionary statements when working with this compound:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6]

-

P264: Wash skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301+P317: IF SWALLOWED: Get medical help.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][4]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2][4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[4][7]

Storage and Handling Protocols

Adherence to strict protocols for storage and handling is essential to maintain the chemical's integrity and prevent exposure.

Storage Protocol

Proper storage is critical for ensuring the stability of this compound and the safety of the laboratory environment.

Step-by-Step Storage Procedure:

-

Container Integrity: Ensure the compound is stored in its original, tightly sealed container.[7][8]

-

Storage Location: Store in a dry, cool, and well-ventilated area.[7][8] A dedicated flammable cabinet is a suitable option.[8] Some suppliers recommend storage at 2-8°C under an inert atmosphere (nitrogen or argon).[6][9]

-

Light Sensitivity: Protect from light by storing in a dark place.[8]

-

Incompatible Materials: Store away from oxidizing agents, acids, and metal oxides.[10] Contact with these substances can lead to vigorous reactions.

-

Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.[8]

-

Inventory Management: Maintain an accurate inventory of the chemical, including the date of receipt and the quantity.

Handling Protocol

All handling of this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5]

Step-by-Step Handling Procedure:

-

Personal Protective Equipment (PPE): Before handling, don the appropriate PPE, including a lab coat, nitrile gloves, and ANSI-approved safety goggles.[5][8] For larger quantities, chemical splash goggles are required.[8]

-

Work Area Preparation: Ensure the fume hood is clean and uncluttered. Have all necessary equipment and reagents readily available.

-

Weighing: To weigh the solid, carefully transfer the required amount from the storage container to a pre-tared weighing vessel inside the fume hood. Avoid creating dust.[7]

-

Dissolving: When preparing solutions, add the solid to the solvent slowly and stir to dissolve. Be aware that the compound has slight solubility in DMSO and methanol.[1][3]

-

Spill Management: In the event of a small spill, decontaminate the area according to standard laboratory procedures for hazardous chemicals. For a large spill outside a fume hood, evacuate the laboratory, post a warning sign, and contact emergency services.[8]

-

Waste Disposal: All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7][8] Label waste containers clearly.[8]

-

Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[4][7] Clean the work area and any contaminated equipment.

Experimental Workflows and Visualizations

To further clarify the handling process, the following workflow diagram illustrates the key stages of working with this compound.

Caption: Workflow for the safe handling of this compound.

Conclusion

This compound is a key reagent in modern synthetic chemistry. Its effective and safe use is contingent upon a comprehensive understanding of its properties and a strict adherence to established safety protocols. By implementing the guidelines outlined in this document, researchers can minimize risks, ensure the integrity of their experiments, and maintain a safe laboratory environment.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE | 2011-48-5 [chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. ehs.ucsb.edu [ehs.ucsb.edu]

- 6. angenechemical.com [angenechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 9. 2011-48-5|(4-Methoxybenzyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 10. arxada.com [arxada.com]

3-Methoxybenzylhydrazine dihydrochloride stability and degradation

An In-Depth Technical Guide to the Stability and Degradation of 3-Methoxybenzylhydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Criticality of Stability

In the landscape of pharmaceutical development and chemical research, a thorough understanding of a compound's stability profile is paramount. It is the bedrock upon which reliable, safe, and effective products are built. This guide provides a comprehensive technical overview of the stability and degradation of this compound, a key intermediate in various synthetic pathways. As your virtual Senior Application Scientist, I will navigate you through the core principles of its stability, potential degradation routes, and the robust methodologies required to assess them. This document is structured to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your research and development endeavors.

Chemical Identity and Significance

This compound is a salt form of 3-methoxybenzylhydrazine, a versatile reagent in organic synthesis. The dihydrochloride salt form is often preferred as it enhances the compound's stability and simplifies handling compared to the free base.[1] Its utility is primarily derived from the reactive hydrazine moiety, which serves as a potent nucleophile in the formation of hydrazones and subsequent synthesis of heterocyclic compounds.

| Property | Value |

| IUPAC Name | (3-methoxyphenyl)methylhydrazine;dihydrochloride |

| CAS Number | 849021-11-0 |

| Molecular Formula | C₈H₁₄Cl₂N₂O |

| Molecular Weight | 225.12 g/mol |

| Appearance | Pale yellow to light yellow solid powder[1] |

| Solubility | Slightly soluble in DMSO and methanol[1] |

Core Stability Profile and Recommended Storage

The inherent stability of this compound is a key attribute for its application in multi-step syntheses. However, like all chemical entities, its integrity is subject to environmental factors.

General Stability: Under recommended storage conditions, this compound is a stable compound.[2] The protonation of the two nitrogen atoms in the dihydrochloride salt significantly reduces the nucleophilicity and susceptibility to aerial oxidation of the free base.

Recommended Storage Conditions: To maintain its long-term integrity, the following storage conditions are imperative:

-

Temperature: Store in a cool, dry place.[3] Refrigeration at 2-8°C is often recommended for long-term storage.[4][5]

-

Atmosphere: Due to its hygroscopic nature and sensitivity to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[4][6]

-

Container: Keep in a tightly sealed container to prevent moisture ingress and exposure to air.[2][3]

-

Light: Protect from light to prevent potential photodegradation.

Incompatibilities: It is crucial to avoid contact with strong oxidizing agents, as they can initiate vigorous and potentially hazardous reactions with the hydrazine moiety.[2][7][8]

Potential Degradation Pathways

Understanding the potential degradation pathways is fundamental to developing stability-indicating analytical methods and ensuring the quality of the substance over time. The primary sites of instability in this compound are the hydrazine and benzylic positions.

Oxidative Degradation

The hydrazine functional group is inherently susceptible to oxidation.[9] This is often the most significant degradation pathway.

-

Mechanism: Oxidation can proceed through a series of single-electron transfers, potentially forming radical intermediates. The initial oxidation product is likely a diazene, which can undergo further reactions, including disproportionation or decomposition to release nitrogen gas and form other products. The benzylic C-H bond can also be susceptible to oxidation, potentially leading to the formation of a hydroperoxide or subsequent cleavage.

-

Initiators: Atmospheric oxygen (especially in the presence of metal ion catalysts), residual peroxides in solvents, and strong oxidizing agents can all trigger oxidative degradation.

Thermal Degradation

Elevated temperatures can provide the activation energy required to initiate decomposition.

-

Mechanism: For hydrazine salts, the initial step in thermal degradation is often the dissociation into the free base (3-methoxybenzylhydrazine) and hydrochloric acid.[2] The free hydrazine is less stable and can undergo further decomposition. The decomposition of hydrazine itself is a complex process that can yield ammonia (NH₃), nitrogen gas (N₂), and hydrogen gas (H₂), through various radical intermediates like N₂H₃, N₂H₂, and NH₂.[10][11] In the context of 3-Methoxybenzylhydrazine, cleavage of the C-N bond can also occur at high temperatures.

Hydrolytic Degradation

While the dihydrochloride salt is generally stable in acidic conditions, prolonged exposure to neutral or alkaline pH can liberate the more reactive free base, making it susceptible to degradation.

-

Mechanism: Under strongly acidic or basic conditions, hydrolysis could potentially lead to the cleavage of the benzylic carbon-nitrogen bond, yielding 3-methoxybenzyl alcohol or 3-methoxybenzaldehyde and hydrazine.[9] The liberated hydrazine would then be prone to its own degradation pathways.

Photodegradation

Exposure to light, particularly in the ultraviolet range, can induce photochemical reactions.

-

Mechanism: Aromatic compounds and molecules with heteroatoms containing lone pairs of electrons can absorb UV radiation. This can lead to the formation of excited states that can undergo various reactions, including homolytic bond cleavage to form radicals. The C-N bond and N-N bond are potential sites for photolytic cleavage.

Visualizing Degradation Pathways

The following diagram illustrates the potential degradation pathways of 3-Methoxybenzylhydrazine.

Caption: Potential Degradation Pathways of 3-Methoxybenzylhydrazine.

Experimental Design: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying likely degradation products, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods. The following protocols are designed as a robust starting point for investigating the stability of this compound.

Workflow for Forced Degradation Studies

Caption: General Workflow for Forced Degradation Studies.

Step-by-Step Protocols

Objective: To generate potential degradation products of this compound under various stress conditions. A target degradation of 5-20% is generally recommended to avoid the formation of secondary, irrelevant degradants.

Materials:

-

This compound

-

HPLC-grade methanol or acetonitrile

-

HPLC-grade water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Calibrated pH meter

-

HPLC system with UV/PDA and Mass Spectrometry (MS) detectors

-

Photostability chamber

-

Thermostatic oven

Protocol:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a water/methanol mixture).

-

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).

-

Cool the aliquots to room temperature and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at various time points.

-

Cool and neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3%.

-

Keep the solution at room temperature, protected from light.

-

Monitor the reaction at regular intervals (e.g., 1, 2, 4, 8 hours).

-

Quench the reaction if necessary (e.g., by dilution) before injection.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a vial.

-

Expose the solid to a dry heat of 80°C in an oven.

-

At specified time points, withdraw samples, dissolve in the mobile phase to a known concentration, and analyze.

-

-

Photodegradation:

-

Expose the stock solution (in a quartz cuvette) and the solid compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Analyze the samples after the exposure period, alongside a dark control sample.

-

Self-Validation and Trustworthiness: For each condition, a control sample (un-stressed stock solution stored at 2-8°C, protected from light) must be analyzed concurrently. This allows for the direct comparison and confirmation that degradation is due to the applied stress. Mass balance calculations should be performed to account for the parent compound and all detected degradation products, ensuring that the analytical method is capable of detecting all relevant species.

Analytical Methodology: A Stability-Indicating Approach

A validated stability-indicating analytical method (SIAM) is crucial for separating, detecting, and quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[8]

Recommended Technique: RP-HPLC with PDA and MS Detection

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for stability studies due to its high resolving power and compatibility with aqueous and organic solvents.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point for method development.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to resolve the parent compound from its more polar or non-polar degradants.

-

Detection:

-

Photodiode Array (PDA) Detector: Allows for the monitoring of multiple wavelengths simultaneously and is invaluable for peak purity analysis, helping to ensure that a chromatographic peak corresponds to a single component.

-

Mass Spectrometry (MS) Detector: Essential for the identification of unknown degradation products by providing mass-to-charge ratio (m/z) information, which can be used to elucidate their chemical structures.

-

Method Development and Validation Strategy

-

Initial Method Development: Begin with a broad gradient (e.g., 5% to 95% acetonitrile over 30 minutes) to elute all components from the stressed samples.

-

Method Optimization: Adjust the gradient slope, buffer pH, and temperature to achieve optimal resolution (>1.5) between the parent peak and all degradation product peaks.

-

Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Conclusion